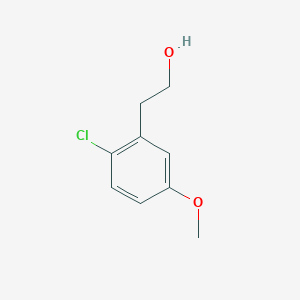
2-Chloro-5-methoxybenzeneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methoxybenzeneethanol is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzene, featuring a chloro group at the second position, a methoxy group at the fifth position, and an ethanol group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxybenzeneethanol typically involves the following steps:
Starting Material: The synthesis begins with 2-Chloro-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of catalytic hydrogenation for the reduction step and continuous flow reactors for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxybenzeneethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 2-Chloro-5-methoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 2-Chloro-5-methoxybenzeneethane using strong reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-5-methoxybenzaldehyde.
Reduction: 2-Chloro-5-methoxybenzeneethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-methoxybenzeneethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxybenzeneethanol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the chloro and methoxy groups can influence its binding affinity and reactivity with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.
2-Chloro-5-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an ethanol group.
2-Chloro-5-methoxyphenol: Similar structure but with a hydroxyl group instead of an ethanol group.
Uniqueness
2-Chloro-5-methoxybenzeneethanol is unique due to the presence of the ethanol group, which imparts different chemical reactivity and potential biological activity compared to its similar compounds. The combination of chloro, methoxy, and ethanol groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
2-(2-chloro-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
LGHHWLSRPXJYOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















